![molecular formula C13H20OSi B14618983 Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- CAS No. 60068-20-4](/img/structure/B14618983.png)
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a trimethyl group and a [[1-(4-methylphenyl)cyclopropyl]oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- typically involves the reaction of trimethylchlorosilane with [[1-(4-methylphenyl)cyclopropyl]oxy] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a part of diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products in synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but lacking the [[1-(4-methylphenyl)cyclopropyl]oxy] group.
Phenyltrimethylsilane: Contains a phenyl group instead of the [[1-(4-methylphenyl)cyclopropyl]oxy] group, leading to different reactivity and applications.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group, offering unique properties compared to Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-.
Uniqueness
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- is unique due to the presence of the [[1-(4-methylphenyl)cyclopropyl]oxy] group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other silane compounds may not be suitable.
Propriétés
Numéro CAS |
60068-20-4 |
|---|---|
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
trimethyl-[1-(4-methylphenyl)cyclopropyl]oxysilane |
InChI |
InChI=1S/C13H20OSi/c1-11-5-7-12(8-6-11)13(9-10-13)14-15(2,3)4/h5-8H,9-10H2,1-4H3 |
Clé InChI |
XSZPAOBCACHTIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



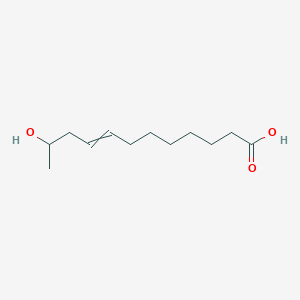
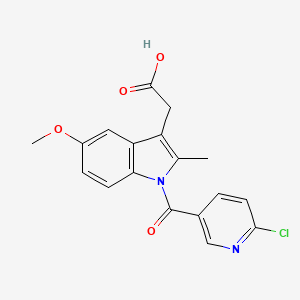
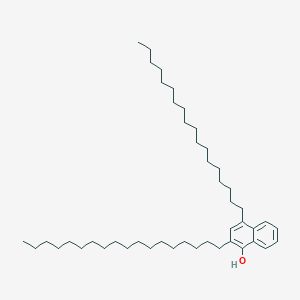
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)


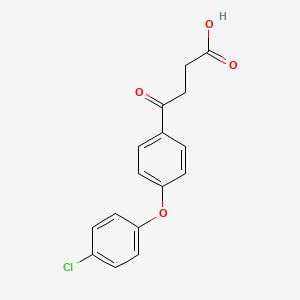
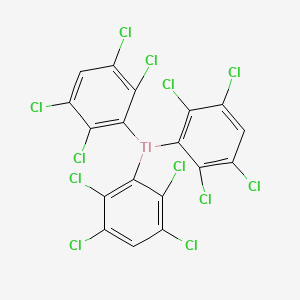
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
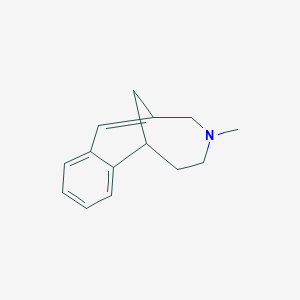
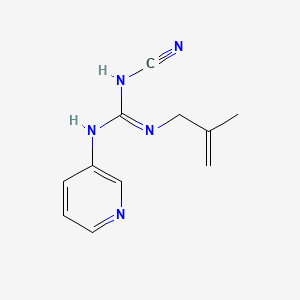

![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
